molecular formula C13H23NO4 B3235941 4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexanecarboxylic acid CAS No. 1357354-55-2

4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexanecarboxylic acid

Cat. No.: B3235941
CAS No.: 1357354-55-2
M. Wt: 257.33 g/mol
InChI Key: IJTQIFFGXVRWSA-UHFFFAOYSA-N
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Description

4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexanecarboxylic acid is a chemical compound characterized by its cyclohexane ring structure with a tert-butoxycarbonyl (BOC) protecting group attached to a methylamino group and a carboxylic acid functional group. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Protection of Amines: The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

  • Industrial Production Methods: Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.

  • Reduction: The BOC-protected amine can be reduced under specific conditions to yield the corresponding amine.

  • Substitution: The cyclohexane ring can undergo substitution reactions, particularly at the positions adjacent to the BOC group.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid; conditions include acidic or neutral environments.

  • Reduction: Reagents such as lithium aluminum hydride; conditions typically involve anhydrous solvents.

  • Substitution: Reagents like halogens or alkyl halides; conditions may vary based on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acid derivatives.

  • Reduction: Primary or secondary amines.

  • Substitution: Halogenated cyclohexanes or alkylated derivatives.

Scientific Research Applications

4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexanecarboxylic acid is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound can be used to study enzyme mechanisms and interactions with biological macromolecules.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexanecarboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The BOC-protected amine group can be selectively deprotected under acidic conditions, allowing for further chemical modifications. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing its biological activity.

Comparison with Similar Compounds

  • 4-(tert-Butoxycarbonyl-methyl-amino)-butyric acid: Similar structure but with a shorter carbon chain.

  • Boc-N-methyl-gamma-aminobutyric acid: Another BOC-protected amine with a different ring structure.

Uniqueness: 4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexanecarboxylic acid is unique due to its cyclohexane ring, which provides a rigid structure and influences its chemical reactivity and biological activity compared to linear analogs.

Properties

IUPAC Name

4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14(4)10-7-5-9(6-8-10)11(15)16/h9-10H,5-8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTQIFFGXVRWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexanecarboxylic acid
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4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexanecarboxylic acid
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4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexanecarboxylic acid
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4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexanecarboxylic acid
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4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexanecarboxylic acid
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4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexanecarboxylic acid

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